3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine
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Overview
Description
3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine is a complex organic compound featuring multiple heterocyclic structures
Mechanism of Action
Target of Action
The compound “3-[({Imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been found to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs . They have also been proposed for the treatment of cancer, cardiovascular diseases, and Alzheimer’s disease . In medicine, imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives are most widely used, which include zolpidem and alpidem . The hypnotic effect of zolpidem is based on blocking γ-aminobutyric acid receptors .
Mode of Action
For instance, zolpidem, a well-known imidazo[1,2-a]pyridine derivative, exerts its hypnotic effect by blocking γ-aminobutyric acid (GABA) receptors . This leads to an increase in inhibitory signals in the brain, which can reduce neuronal excitability and promote sleep .
Biochemical Pathways
Based on the known actions of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may interact with the gabaergic system . By blocking GABA receptors, it could potentially alter the balance of excitatory and inhibitory signals in the brain, affecting various downstream neurological processes .
Result of Action
Based on the known effects of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may have potential therapeutic effects in the treatment of various conditions, including bacterial infections, fungal infections, viral infections, inflammation, cancer, cardiovascular diseases, and alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core. This can be achieved through various methods such as:
Condensation reactions: : Combining appropriate precursors under acidic or basic conditions to form the imidazo[1,2-a]pyridine ring.
Intramolecular cyclization: : Forming the ring structure by cyclization of a linear precursor.
Transition metal-catalyzed reactions: : Using catalysts like palladium or copper to facilitate the formation of the heterocyclic structure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the sulfur atom to a sulfoxide or sulfone.
Reduction: : Reducing the pyridine nitrogen to a more reduced state.
Substitution: : Replacing the pyridine or imidazole hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Utilizing nucleophiles or electrophiles under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Production of reduced pyridine derivatives.
Substitution: : Generation of various substituted pyridazines and imidazopyridines.
Scientific Research Applications
Chemistry and Biology
This compound has potential applications in the development of new pharmaceuticals due to its unique structure and biological activity. It can be used as a building block for the synthesis of more complex molecules with therapeutic properties.
Medicine
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for its potential use in drug discovery and development.
Industry
In the materials science field, this compound could be used in the design of new materials with specific properties, such as enhanced conductivity or stability.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: : These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents and functional groups.
Pyridazine derivatives: : Compounds containing the pyridazine ring structure, which can vary in substitution patterns.
Uniqueness
3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-6-(pyridin-3-yl)pyridazine is unique due to its specific combination of heterocyclic structures and the presence of sulfur and nitrogen atoms in its molecular framework. This combination can lead to distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-[(6-pyridin-3-ylpyridazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5S/c1-2-9-22-11-14(19-16(22)5-1)12-23-17-7-6-15(20-21-17)13-4-3-8-18-10-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIYRSPVXIMWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CSC3=NN=C(C=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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